molecular formula C15H15F2N3OS B2465233 2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE CAS No. 1448066-49-6

2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE

Cat. No.: B2465233
CAS No.: 1448066-49-6
M. Wt: 323.36
InChI Key: DNEUKXXLIKJPEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves the reaction of 2,6-difluorobenzoyl chloride with 1-(1,3-thiazol-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the thiazole ring enhances its reactivity and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

2,6-difluoro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3OS/c16-11-2-1-3-12(17)13(11)14(21)19-10-4-7-20(8-5-10)15-18-6-9-22-15/h1-3,6,9-10H,4-5,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEUKXXLIKJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC=C2F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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